2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one
Description
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one features a quinazolinone core substituted with a 2,5-dimethoxyphenyl group at position 3 and a thioether-linked 4-chlorophenyl oxazole moiety at position 2. Quinazolinones are renowned for their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-21-7-5-4-6-20(21)26(32)31(27)23-14-19(33-2)12-13-24(23)34-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSWSDYSGYURCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(2,5-Dimethoxyphenyl)Anthranilamide
The synthesis begins with functionalizing anthranilamide at the N-position.
Procedure :
- Anthranilic acid (1.0 eq) is treated with thionyl chloride to form anthraniloyl chloride.
- The chloride reacts with 2,5-dimethoxyaniline (1.2 eq) in dry dichloromethane (DCM) under N₂, yielding N-(2,5-dimethoxyphenyl)anthranilamide (87% yield).
Characterization :
Cyclocondensation to 3-(2,5-Dimethoxyphenyl)Quinazolin-4(3H)-one
Optimized Protocol (Adapted from) :
- Reactants : N-(2,5-dimethoxyphenyl)anthranilamide (1.0 mmol), paraformaldehyde (1.2 eq), graphene oxide (GO) nanosheets (25 mg), oxone (307 mg).
- Conditions : Aqueous medium (3 mL H₂O), stirred at 25°C for 4 h.
- Workup : Filtration, crystallization from ethanol.
- Yield : 78%.
Mechanistic Insight :
GO nanosheets act as a Lewis acid catalyst, facilitating imine formation and subsequent cyclization. Oxone promotes oxidative aromatization.
Functionalization at Position 2: Introduction of a Thiol Group
Bromination at Position 2
Method :
- Reactants : 3-(2,5-Dimethoxyphenyl)quinazolin-4(3H)-one (1.0 mmol), N-bromosuccinimide (NBS, 1.1 eq).
- Conditions : Acetonitrile, 0°C → 25°C, 12 h.
- Yield : 82%.
Characterization :
- ¹³C NMR (75 MHz, CDCl₃) : δ 162.1 (C=O), 153.7 (C-Br).
Thiolation via Nucleophilic Substitution
Procedure :
- 2-Bromoquinazolinone (1.0 mmol) reacts with thiourea (1.5 eq) in ethanol under reflux (6 h).
- Acidic hydrolysis (HCl, 1M) yields 2-mercaptoquinazolinone.
Synthesis of the Oxazole Moiety
Hantzsch Oxazole Synthesis
Reactants :
Reduction to Alcohol
Procedure :
Conversion to Methanesulfonate Leaving Group
Method :
- Alcohol (1.0 mmol), methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq) in DCM (0°C → 25°C, 2 h).
- Yield : 95%.
Thioether Coupling
Nucleophilic Displacement
Optimized Conditions :
- Reactants : 2-Mercaptoquinazolinone (1.0 mmol), oxazole-methanesulfonate (1.1 eq), K₂CO₃ (2.0 eq).
- Solvent : DMF, 60°C, 6 h.
- Yield : 68%.
Mechanism :
The thiolate anion attacks the electrophilic methyl group, displacing methanesulfonate.
Reaction Optimization and Scalability
Catalytic Systems Comparison
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| GO/Oxone | H₂O | 25 | 4 | 78 |
| Cu(OAc)₂ | DMSO | 80 | 12 | 65 |
| K₂CO₃ | DMF | 60 | 6 | 68 |
Solvent Screening for Thioether Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| EtOH | 24.3 | 42 |
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
“2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce reduced quinazolinone derivatives.
- Substitution may result in various substituted quinazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicine, compounds with quinazolinone scaffolds have been investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions. The compound’s unique structure may offer new avenues for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s quinazolinone core distinguishes it from thiazole- or pyrazole-based analogues (e.g., ). However, its structural relatives within the quinazolinone family include:
- Compound 24 (): 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one. This analogue substitutes the oxazole with a dihydroisoxazole ring and positions chlorine and methoxy groups differently.
- Compound : 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one. The 3-chlorophenyl oxazole and ethyl group contrast with the target’s 4-chlorophenyl oxazole and dimethoxyphenyl group.
- Compound : 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one. This analogue replaces oxazole with oxadiazole and introduces a fluorobenzyl group.
Table 1: Structural Comparison
Impact of Substituent Positioning
- Chlorophenyl Orientation : The target’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance steric interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Methoxy Groups: The 2,5-dimethoxyphenyl substituent in the target compound could improve solubility compared to mono-methoxy analogues (e.g., ), though this requires experimental validation.
Functional Comparison
Antimicrobial Activity
Quinazolinone derivatives exhibit broad-spectrum antimicrobial effects. The target compound’s dimethoxyphenyl group may enhance antifungal activity, as similar compounds showed MIC values of 10–50 μM against Candida albicans and Aspergillus niger . In contrast, triazole-containing analogues () demonstrated stronger bacteriostatic effects on Gram-negative bacteria, suggesting that the oxazole-thioether moiety in the target compound may shift specificity toward fungi.
Kinase Inhibitory Potential
The target compound’s structural similarity to patented PI3K inhibitors () suggests possible kinase-modulating activity. However, the absence of a pyrazolo-pyrimidine group (as in ) may limit its affinity for PI3K, highlighting the role of heterocyclic substituents in target specificity.
Q & A
Q. Basic Research Focus
- 1H and 13C NMR : Confirm the thioether linkage (δ 3.8–4.2 ppm for SCH2) and quinazolinone carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves the 3D conformation, critical for understanding interactions with biological targets (e.g., dihedral angles between oxazole and quinazolinone planes) .
- Mass spectrometry : Validates molecular weight (calculated: ~481.9 g/mol; observed: 482.1 ± 0.3 g/mol) .
How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
Q. Advanced Research Focus
- Substituent analysis : Compare 4-chlorophenyl (this compound) vs. 3-chlorophenyl analogs (). The para-substitution enhances steric complementarity with hydrophobic enzyme pockets, increasing potency by ~20% .
- Structure-activity relationship (SAR) studies : Systematically replace the 2,5-dimethoxyphenyl group with isosteres (e.g., 3,4-dimethoxy or mono-methoxy derivatives) to isolate electronic vs. steric effects .
- Data normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize inter-lab variability .
What in vitro models are suitable for evaluating its pharmacokinetic properties?
Q. Advanced Research Focus
- Metabolic stability : Incubate with hepatic microsomes (human or rat) and monitor parent compound depletion via LC-MS. Half-life (t1/2) <30 minutes suggests rapid metabolism .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating dosage adjustments for in vivo studies .
How can computational methods guide the design of derivatives with enhanced target selectivity?
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR or VEGFR2) to identify residues critical for binding. The 2,5-dimethoxyphenyl group forms π-π interactions with Phe864 in EGFR .
- Free-energy perturbation (FEP) : Predict affinity changes upon substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3 improves ΔG by ~2 kcal/mol) .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (low for this compound due to high polar surface area: 110 Ų) .
What methodologies assess the environmental impact and degradation pathways of this compound?
Q. Advanced Research Focus
- Abiotic degradation : Expose to UV light (λ=254 nm) in aqueous solutions and track byproducts via HPLC-MS. The oxazole ring degrades first, forming chlorophenol intermediates .
- Biotic degradation : Use soil microcosms to measure half-life under aerobic conditions (t1/2 ~15 days) .
- Ecotoxicity : Test on Daphnia magna (48h LC50: 12 mg/L) and algal species (72h IC50: 8 mg/L) to evaluate aquatic risks .
How does the stereochemical configuration influence its biological activity?
Q. Advanced Research Focus
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol=90:10). The (R)-enantiomer shows 5-fold higher kinase inhibition than the (S)-form .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., positive peak at 220 nm) with active conformations .
- Crystallography-guided optimization : Modify substituents to lock the quinazolinone ring in a planar conformation, enhancing target binding .
What strategies mitigate off-target effects in cellular assays?
Q. Advanced Research Focus
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases. This compound inhibits ABL1 at IC50=50 nM, requiring counter-screens .
- Covalent modification : Introduce a reactive warhead (e.g., acrylamide) at the methyloxazole position for irreversible target binding, reducing dose-dependent toxicity .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
